

# Clazosentan vs. Placebo in Reducing Vasospasm-Related Cerebral Infarcts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Clazosentan |           |
| Cat. No.:            | B1669160    | Get Quote |

An objective analysis of the efficacy and safety of the endothelin receptor antagonist **clazosentan** in preventing cerebral vasospasm and subsequent infarction following aneurysmal subarachnoid hemorrhage (aSAH).

This guide provides a comprehensive comparison of **clazosentan** and placebo for the prevention of vasospasm-related cerebral infarcts in patients who have experienced an aneurysmal subarachnoid hemorrhage. The information is based on data from pivotal clinical trials, including CONSCIOUS-1, CONSCIOUS-2, CONSCIOUS-3, and REACT, as well as subsequent meta-analyses.

### **Mechanism of Action**

Clazosentan is a selective endothelin-A (ET\_A) receptor antagonist.[1] Following a subarachnoid hemorrhage, the potent vasoconstrictor endothelin-1 (ET-1) is released, which binds to ET\_A receptors on vascular smooth muscle cells in the cerebral arteries, leading to prolonged and severe vasoconstriction known as cerebral vasospasm.[1][2] This vasospasm can restrict blood flow, leading to delayed cerebral ischemia and potentially cerebral infarction.
[1] Clazosentan works by competitively inhibiting the binding of ET-1 to ET\_A receptors, thereby preventing this vasoconstrictive cascade.[1]





Click to download full resolution via product page

**Clazosentan**'s mechanism of action in preventing vasospasm.

# **Efficacy in Clinical Trials**

The efficacy of **clazosentan** has been evaluated in a series of major clinical trials with varying results. While consistently showing a reduction in angiographic vasospasm, its effect on clinical outcomes has been less definitive.



#### **CONSCIOUS-1 Trial**

This Phase 2b dose-finding study demonstrated a significant, dose-dependent reduction in moderate to severe angiographic vasospasm with **clazosentan** compared to placebo. A post-hoc analysis suggested a trend towards a reduction in vasospasm-related morbidity and mortality.

| Outcome                                      | Placebo (n=96) | Clazosentan 1<br>mg/h (n=107) | Clazosentan 5<br>mg/h (n=110) | Clazosentan<br>15 mg/h (n=96) |
|----------------------------------------------|----------------|-------------------------------|-------------------------------|-------------------------------|
| Moderate/Severe<br>Angiographic<br>Vasospasm | 66%            | N/A                           | N/A                           | 23%                           |

Table 1: Key Efficacy Endpoint in the CONSCIOUS-1 Trial.

#### **CONSCIOUS-2 and CONSCIOUS-3 Trials**

These Phase 3 trials evaluated the effect of **clazosentan** on a composite primary endpoint of vasospasm-related morbidity and all-cause mortality.

In the CONSCIOUS-2 trial, which enrolled patients with clipped aneurysms, **clazosentan** (5 mg/h) did not significantly reduce the primary endpoint compared to placebo.

The CONSCIOUS-3 trial, which enrolled patients with coiled aneurysms, was halted prematurely. However, the available data showed that **clazosentan** at a dose of 15 mg/h significantly reduced the primary endpoint, though this did not translate into an improvement in the overall functional outcome as measured by the extended Glasgow Outcome Scale (GOSE).



| Trial           | Patient<br>Population | Clazosenta<br>n Dose | Primary Endpoint Occurrence (Clazosenta n) | Primary<br>Endpoint<br>Occurrence<br>(Placebo) | p-value |
|-----------------|-----------------------|----------------------|--------------------------------------------|------------------------------------------------|---------|
| CONSCIOUS<br>-2 | Clipped<br>Aneurysms  | 5 mg/h               | 21%                                        | 25%                                            | 0.10    |
| CONSCIOUS<br>-3 | Coiled<br>Aneurysms   | 15 mg/h              | 15%                                        | 27%                                            | 0.007   |

Table 2: Primary Endpoint Results in CONSCIOUS-2 and CONSCIOUS-3 Trials.

# **Japanese Phase 3 Trials**

Two parallel Phase 3 trials conducted in a Japanese population with aSAH (one with coiled and one with clipped aneurysms) found that **clazosentan** (10 mg/hr) significantly reduced the incidence of vasospasm-related morbidity and all-cause mortality compared to placebo in both patient cohorts.

| Patient Population | Primary Endpoint<br>Occurrence<br>(Clazosentan 10<br>mg/hr) | Primary Endpoint<br>Occurrence<br>(Placebo) | Relative Risk<br>Reduction |
|--------------------|-------------------------------------------------------------|---------------------------------------------|----------------------------|
| Coiled Aneurysms   | 13.6%                                                       | 28.8%                                       | 53%                        |
| Clipped Aneurysms  | 16.2%                                                       | 39.6%                                       | 59%                        |

Table 3: Primary Endpoint Results in Japanese Phase 3 Trials.

## **REACT Trial**

The most recent Phase 3 trial, REACT, did not show a significant effect of **clazosentan** (15 mg/hour) on the primary endpoint of clinical deterioration due to delayed cerebral ischemia.

# **Impact on Cerebral Infarction**



A meta-analysis of multiple studies has shown that **clazosentan** significantly reduces the risk of vasospasm-related cerebral infarcts compared to placebo. In the CONSCIOUS-3 trial, vasospasm-related new cerebral infarcts occurred in 7% of patients in the 15 mg/h **clazosentan** group, compared to 13% in the placebo group.

| Study/Analysis | Clazosentan Group<br>(Infarct Rate) | Placebo Group<br>(Infarct Rate) | Relative Risk (RR) |
|----------------|-------------------------------------|---------------------------------|--------------------|
| Meta-analysis  | N/A                                 | N/A                             | 0.56               |
| CONSCIOUS-3    | 7% (at 15 mg/h)                     | 13%                             | N/A                |

Table 4: Effect of Clazosentan on Vasospasm-Related Cerebral Infarcts.

# **Safety Profile**

Across the clinical trial program, **clazosentan** has been associated with a higher incidence of certain adverse events compared to placebo. The most commonly reported treatment-emergent adverse events of specific interest are pulmonary complications (including pulmonary edema and pleural effusion), hypotension, and anemia. These adverse events were generally considered manageable.

| Adverse Event           | Clazosentan (Frequency) | Placebo (Frequency) |
|-------------------------|-------------------------|---------------------|
| Pulmonary Complications | Higher                  | Lower               |
| Hypotension             | Higher                  | Lower               |
| Anemia                  | Higher                  | Lower               |

Table 5: Common Adverse Events Associated with Clazosentan.

# **Experimental Protocols**

The clinical trials for **clazosentan** followed a generally similar experimental workflow.





Click to download full resolution via product page

Generalized experimental workflow for clazosentan trials.

Key elements of the protocols for the major Phase 3 trials included:

- Patient Population: Adults with aneurysmal subarachnoid hemorrhage whose ruptured aneurysm had been secured by either endovascular coiling or surgical clipping.
- Intervention: Continuous intravenous infusion of **clazosentan** (at varying doses, typically 5 mg/h, 10 mg/h, or 15 mg/h) or placebo, initiated within a specified timeframe after the aSAH.
- Duration of Treatment: Typically up to 14 or 15 days.
- Primary Endpoint: Often a composite endpoint including all-cause mortality, vasospasm-related new cerebral infarcts, delayed ischemic neurological deficit due to vasospasm, and



the use of rescue therapy for vasospasm.

 Secondary Endpoints: Commonly included functional outcomes assessed by scales such as the extended Glasgow Outcome Scale (GOSE) at 12 weeks post-hemorrhage.

## Conclusion

The evidence from numerous clinical trials indicates that **clazosentan** is effective at reducing angiographic vasospasm. Meta-analyses and some individual trials have also demonstrated its ability to significantly lower the incidence of vasospasm-related cerebral infarcts. However, this consistent effect on a key pathophysiological mechanism and a direct complication has not reliably translated into improved long-term functional outcomes for patients. The use of **clazosentan** is also associated with an increased risk of manageable, yet significant, adverse events such as pulmonary complications, hypotension, and anemia. Therefore, while **clazosentan** shows clear pharmacological activity against vasospasm, its role in the routine management of aSAH remains a subject of ongoing discussion and research within the scientific and medical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Clazosentan? [synapse.patsnap.com]
- 2. Quantitative evaluation of the vasodilatory effect of clazosentan in preventing cerebral vasospasm after subarachnoid hemorrhage PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Clazosentan vs. Placebo in Reducing Vasospasm-Related Cerebral Infarcts: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1669160#clazosentan-versus-placebo-for-reducing-vasospasm-related-cerebral-infarcts]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com